molecular formula C13H9FN2S B14523898 6-Fluoro-3-phenyl-1H-4,1,2-benzothiadiazine CAS No. 62672-38-2

6-Fluoro-3-phenyl-1H-4,1,2-benzothiadiazine

Cat. No.: B14523898
CAS No.: 62672-38-2
M. Wt: 244.29 g/mol
InChI Key: HOASVIQIOQMPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-phenyl-1H-4,1,2-benzothiadiazine is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by the presence of a fluorine atom at the 6th position and a phenyl group at the 3rd position of the benzothiadiazine ring. Benzothiadiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-phenyl-1H-4,1,2-benzothiadiazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with a fluorinated aromatic aldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3-phenyl-1H-4,1,2-benzothiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Fluoro-3-phenyl-1H-4,1,2-benzothiadiazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s fluorine atom and phenyl group play crucial roles in its binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-3-phenyl-1H-4,1,2-benzothiadiazine is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The phenyl group also contributes to its distinct pharmacological profile, making it a valuable compound for further research and development .

Properties

CAS No.

62672-38-2

Molecular Formula

C13H9FN2S

Molecular Weight

244.29 g/mol

IUPAC Name

6-fluoro-3-phenyl-1H-4,1,2-benzothiadiazine

InChI

InChI=1S/C13H9FN2S/c14-10-6-7-11-12(8-10)17-13(16-15-11)9-4-2-1-3-5-9/h1-8,15H

InChI Key

HOASVIQIOQMPHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C(S2)C=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.